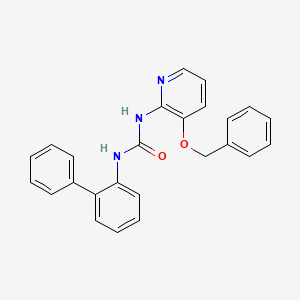

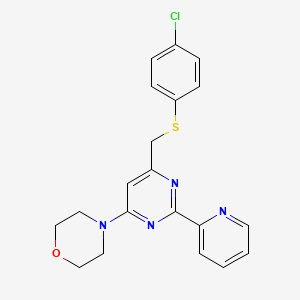

![molecular formula C16H19N3O5 B2944012 N-(2-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-2-羟乙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺 CAS No. 2034351-77-2](/img/structure/B2944012.png)

N-(2-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-2-羟乙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a six-membered benzene ring fused to a 1,4-dioxin ring .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides under dynamic pH control using aqueous Na2CO3 . This yields a sulfonamide intermediate, which can then be substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. These may include its melting point, solubility, stability, and reactivity .科学研究应用

合成和生物活性

合成途径和表征已经合成了具有相似结构的化合物,并对其潜在的生物活性进行了表征。例如,已经记录了通过乙醇中涉及肼合物的反应合成 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其衍生物。这些化合物已通过元素分析和光谱数据表征,包括红外、质谱、1H-NMR 和 13C-NMR 技术,突出了在开发药理活性剂中结构分析的重要性 (Hassan, Hafez, 和 Osman,2014)。

细胞毒性研究对类似化合物(特别是对艾氏腹水癌 (EAC) 细胞)的细胞毒活性研究强调了这些化合物在癌症研究和治疗中的潜力。对这些化合物的体外筛选为它们对癌细胞的功效和作用机制提供了宝贵的见解,为进一步发展成抗癌剂奠定了基础 (Hassan, Hafez, 和 Osman,2014)。

除草活性

新型吡唑-4-甲酰胺衍生物合成新型 3-(取代烷氧基)吡唑-4-甲酰胺衍生物并检查其对各种杂草和作物安全性的除草活性突出了此类化合物的农业应用。该研究展示了结构修饰(特别是吡唑环的 3 位)如何显着影响这些化合物的除草功效和选择性,为开发安全有效的除草剂提供了新途径 (Ohno 等人,2004)。

未来方向

作用机制

Target of Action

Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction could potentially inhibit the activity of these enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the regulation of neurotransmission by breaking down acetylcholine, a neurotransmitter. Therefore, their inhibition could lead to an increase in acetylcholine levels, affecting neural signal transmission . On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Their inhibition could potentially lead to a decrease in the production of pro-inflammatory mediators .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of cholinesterases and lipoxygenase enzymes. This could result in altered neurotransmission due to increased acetylcholine levels and potentially reduced inflammation due to decreased production of pro-inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets could be affected by changes in pH or temperature, which could alter the compound’s structure or the conformation of the target enzymes. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

属性

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-19-9-11(16(18-19)22-2)15(21)17-8-12(20)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7,9,12,20H,5-6,8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUHFROQBWSKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

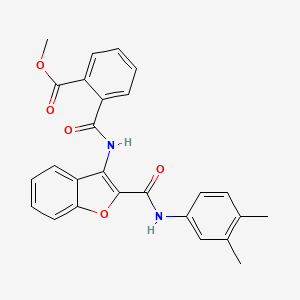

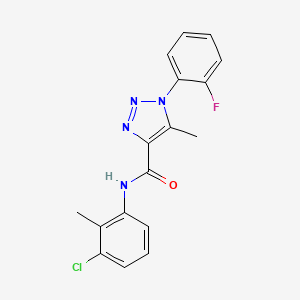

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)

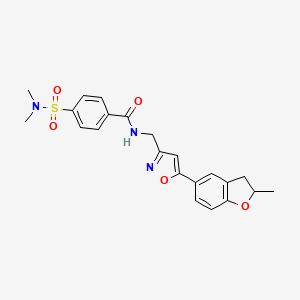

![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)

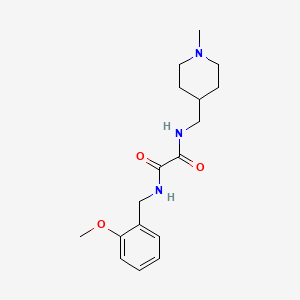

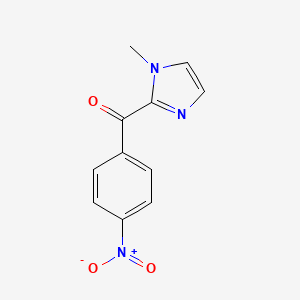

![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

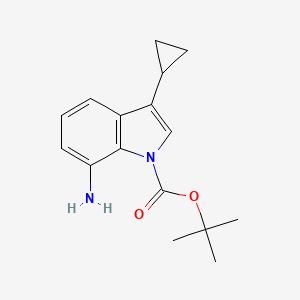

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)

![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)